Sophoracarpan A

Antioxidant ABTS assay Free radical scavenging

Sophoracarpan A is a naturally occurring pterocarpan with a unique 6β-methoxy-9-methoxy substitution pattern, distinct from medicarpin and maackiain. It serves as a critical negative control in antioxidant activity SAR studies and a chemotaxonomic marker for Sophora species. Its synthetic accessibility supports medicinal chemistry optimization of the pterocarpan scaffold.

Molecular Formula C17H16O5
Molecular Weight 300.30 g/mol
Cat. No. B12309328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSophoracarpan A
Molecular FormulaC17H16O5
Molecular Weight300.30 g/mol
Structural Identifiers
SMILESCOC1C2C(C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)OC
InChIInChI=1S/C17H16O5/c1-19-10-4-6-11-14(8-10)21-16-12-5-3-9(18)7-13(12)22-17(20-2)15(11)16/h3-8,15-18H,1-2H3
InChIKeyVDHFFCPQILOKFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sophoracarpan A: A 6β-Methoxy Pterocarpan for Targeted Flavonoid Research and Differential Procurement


Sophoracarpan A is a naturally occurring pterocarpan isoflavonoid (C17H16O5, MW 300.30 g/mol, CAS 1674359-82-0) originally isolated from Sophora tomentosa L. and Sophora tetraptera [1]. Its core structure is a 6β,9-dimethoxy-3-hydroxypterocarpan [2], placing it within the benzopyrano-furano-benzene class of flavonoid lipids . The compound features a specific 6β-methoxy configuration and a 9-methoxy substitution that distinguishes it from related pterocarpans like maackiain and medicarpin. Sophoracarpan A is a very hydrophobic molecule, practically insoluble in water, and relatively neutral .

Why Sophoracarpan A Cannot Be Substituted with Generic Pterocarpans: Differential Structural and Activity Profiles


Generic substitution among pterocarpans is precluded by the structural diversity of this compound family, where subtle variations in oxygenation patterns, methoxy positioning, and stereochemistry yield distinct pharmacological profiles [1]. Sophoracarpan A possesses a unique 6β-methoxy-9-methoxy substitution pattern that is absent in common pterocarpans like medicarpin (which bears a 9-methoxy but lacks the 6-methoxy group) and maackiain (which carries a methylenedioxy bridge rather than the 6β,9-dimethoxy arrangement) [2]. These structural differences translate to divergent biological activities: while maackiain and 6α-methoxy-pterocarpin exhibit measurable antioxidant capacity in ABTS assays, sophoracarpan A shows no detectable antioxidant activity under identical conditions, underscoring that substitution pattern directly governs functional output [3].

Quantitative Differentiation of Sophoracarpan A: Head-to-Head Evidence Against Structural Analogs


Sophoracarpan A vs. Maackiain and 6α-Methoxy-pterocarpin: Comparative Antioxidant Inactivity in ABTS Assay

In a direct head-to-head evaluation of seven pterocarpan compounds isolated from Sophora flavescens roots, sophoracarpan A (compound 2) exhibited no detectable antioxidant activity in the ABTS free radical scavenging assay at 20 µg/mL, whereas maackiain (compound 5) and (6S,6aS,11aR)-6α-methoxy-pterocarpin (compound 6) demonstrated stronger antioxidant capacity with scavenging rates exceeding 55% under identical conditions [1]. This differential activity is attributed to the 6β-methoxy substitution in sophoracarpan A versus the 6α-methoxy configuration or methylenedioxy bridge in the active comparators.

Antioxidant ABTS assay Free radical scavenging Pterocarpan

Sophoracarpan A vs. Medicarpin: Divergent Synthetic Accessibility via Unified Quinone Methide Route

In the first reported total synthesis of these pterocarpans, (-)-medicarpin was synthesized in 9 steps, (-)-sophoracarpan A in 10 steps, and (±)-kushecarpin A in 11 steps from a common intermediate using ortho- and para-quinone methide chemistry [1]. The 10-step synthesis of sophoracarpan A reflects the additional complexity introduced by its 6β-methoxy group relative to medicarpin, which lacks this substitution. The unified synthetic route demonstrates that these compounds share a common chroman core construction via o-QM Diels-Alder reaction, yet diverge in the steps required to install their respective substitution patterns.

Total synthesis Quinone methide chemistry Pterocarpan Synthetic route

Sophoracarpan A vs. Wighteone: Structural and Functional Divergence in Antifungal Phytoalexins

Both sophoracarpan A and wighteone (erythrinin B) co-occur in Sophora tomentosa L. and are recognized as phytoalexins, yet they exhibit markedly different antifungal potency profiles [1]. Wighteone, a prenylated isoflavone, demonstrates definitive antifungal activity with MIC values of 2-8 μg/mL against Cryptococcus neoformans, Aspergillus fumigatus, and A. nidulans [2], and MIC of 4 μg/mL against Saccharomyces cerevisiae [3]. In contrast, no published quantitative antifungal data exists for sophoracarpan A, indicating that the pterocarpan scaffold with 6β,9-dimethoxy substitution does not confer the same level of antifungal efficacy as the prenylated isoflavone structure of wighteone.

Antifungal Phytoalexin Isoflavonoid MIC

Sophoracarpan A vs. Sophoracarpan B: Stereochemical Reassignment Distinguishes the Two Pterocarpans

Sophoracarpan A and sophoracarpan B were originally elucidated as 6β,9-dimethoxy-3-hydroxypterocarpan and 3-hydroxy-6β-methoxy-8,9-methylenedioxypterocarpan, respectively, based on spectroscopic analysis [1]. Subsequent total synthesis efforts led to a reassignment of the relative stereochemistry for both compounds using nOe experiments and crystal structure analysis [2]. This revision underscores that the two compounds, while structurally related, possess distinct stereochemical arrangements that are critical for accurate structure-activity interpretation.

Stereochemistry Structural revision NMR Pterocarpan

Sophoracarpan A vs. Kushecarpin A: Differential Biological Activity Profiles in Anti-Inflammatory Assays

Kushecarpin A, a pterocarpan synthesized in 11 steps alongside sophoracarpan A, demonstrates potent lipoxygenase (LOX) inhibitory activity with an IC50 of 7.2 ± 0.02 μM and exhibits significant in vivo anti-inflammatory effects in carrageenan-induced hind paw edema models at doses of 5-20 mg/kg [1]. Sophoracarpan A, which differs from kushecarpin A by lacking the 11b-hydroxy and 1,2-dihydro modifications, has not been evaluated for LOX inhibition or anti-inflammatory activity. This contrast illustrates that even closely related pterocarpans synthesized from a common intermediate can exhibit profoundly different biological activities based on subtle structural variations.

Anti-inflammatory Lipoxygenase Pterocarpan IC50

Sophoracarpan A vs. Medicarpin: Distinct Physicochemical Properties Dictate Formulation and Handling

Sophoracarpan A (C17H16O5, MW 300.30 g/mol, TPSA 57.20 Ų) differs from medicarpin (C16H14O4, MW 270.28 g/mol) in molecular weight, oxygen content, and topological polar surface area [1]. The additional methoxy group in sophoracarpan A contributes to its higher hydrophobicity and distinct solubility profile. Both compounds are described as very hydrophobic and practically insoluble in water , but their differing molecular properties necessitate distinct handling and formulation strategies.

Physicochemical properties Molecular weight TPSA Formulation

Research and Industrial Application Scenarios for Sophoracarpan A: Evidence-Based Use Cases


Structure-Activity Relationship (SAR) Studies of Pterocarpan Antioxidant Activity

Sophoracarpan A serves as a negative control or inactive reference compound in SAR studies investigating the structural determinants of antioxidant activity among pterocarpans. Its lack of ABTS scavenging activity at 20 µg/mL, contrasted with the >55% scavenging rates of maackiain and 6α-methoxy-pterocarpin under identical conditions [1], makes it valuable for elucidating the critical role of 6α-methoxy versus 6β-methoxy configuration in governing free radical scavenging capacity.

Pterocarpan Scaffold Diversification via Unified Synthetic Methodology

Sophoracarpan A is accessible via a validated 10-step total synthesis from a common intermediate using ortho- and para-quinone methide chemistry [1]. This unified synthetic route, which also yields medicarpin (9 steps) and kushecarpin A (11 steps), enables researchers to systematically explore the impact of differential substitution patterns on biological activity. The synthetic accessibility of sophoracarpan A makes it a viable candidate for medicinal chemistry optimization programs targeting the pterocarpan scaffold.

Natural Product Reference Standard for Sophora-Derived Isoflavonoid Profiling

Sophoracarpan A has been identified in multiple Sophora species, including S. tomentosa, S. tetraptera, and S. flavescens [1][2], establishing it as a reliable chemotaxonomic marker. Its unique 6β,9-dimethoxy-3-hydroxypterocarpan structure and revised stereochemistry [3] make it a valuable reference standard for LC-MS and NMR-based phytochemical profiling of Sophora species and quality control of herbal preparations derived from these plants.

Comparative Pharmacognosy: Distinguishing Phytoalexin Activity Across Isoflavonoid Classes

Sophoracarpan A co-occurs with wighteone (a prenylated isoflavone with demonstrated antifungal MIC values of 2-8 μg/mL) in Sophora tomentosa [1]. The absence of published antifungal data for sophoracarpan A, combined with its structural divergence from wighteone, positions it as a comparator in studies aiming to delineate the structural features required for phytoalexin antifungal activity, specifically contrasting pterocarpan versus prenylated isoflavone scaffolds.

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